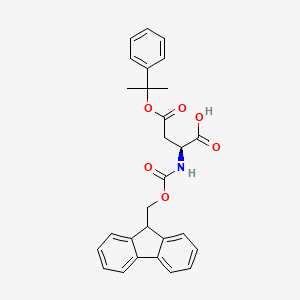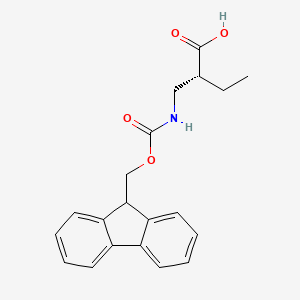
Fmoc-Asp(2-phenylisopropyl ester)-OH
Overview
Description
Fmoc-Asp(2-phenylisopropyl ester)-OH is a derivative of aspartic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-phenylisopropyl ester. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group, while the 2-phenylisopropyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH typically involves the following steps:
Protection of Aspartic Acid: The amino group of aspartic acid is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group is esterified with 2-phenylisopropanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of aspartic acid are reacted with Fmoc-Cl and 2-phenylisopropanol under optimized conditions to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(2-phenylisopropyl ester)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, while the 2-phenylisopropyl ester can be cleaved under acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DCC or HBTU.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; trifluoroacetic acid (TFA) for ester cleavage.
Coupling: DCC or HBTU in the presence of a base like N-methylmorpholine (NMM).
Major Products
Deprotection: Aspartic acid derivatives with free amino and carboxyl groups.
Coupling: Peptides with this compound incorporated into the sequence.
Scientific Research Applications
Chemistry
Fmoc-Asp(2-phenylisopropyl ester)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that can be studied for their biological activity, interactions with proteins, and potential therapeutic applications.
Medicine
This compound is used in the development of peptide-based drugs. Its stability and compatibility with SPPS make it ideal for synthesizing peptides with pharmaceutical potential.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Mechanism of Action
The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The 2-phenylisopropyl ester protects the carboxyl group, which can be selectively deprotected to allow for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(2-phenylisopropyl ester)-OH but with a tert-butyl ester protecting group.
Fmoc-Glu(2-phenylisopropyl ester)-OH: A glutamic acid derivative with similar protecting groups.
Uniqueness
This compound is unique due to the specific combination of the Fmoc and 2-phenylisopropyl ester protecting groups. This combination provides stability and selective deprotection, making it highly suitable for SPPS and other applications where precise control over functional groups is required.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHCBOPNIDLFH-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















